molecular formula C14H16O2 B8487557 6-(4-Ethenylphenyl)hexane-2,4-dione CAS No. 59990-76-0

6-(4-Ethenylphenyl)hexane-2,4-dione

Cat. No. B8487557
Key on ui cas rn: 59990-76-0
M. Wt: 216.27 g/mol
InChI Key: ZDAZQRDCCZDUSN-UHFFFAOYSA-N
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Patent
US07736757B2

Procedure details

That is, 1.23 g (60% in oil) (31 mmol) of sodium hydride was weighed in a nitrogen atmosphere and 60 ml of dry tetrahydrofuran (hereinafter abbreviated as THF) was added thereto and the mixture was cooled to 0° C. in an ice bath. To the suspension was dripped a mixed solution of 2.5 g 124 mmol) of acetylacetone and 1 ml of hexamethyl phosphoric triamide to produce colorless precipitate. After stirring the mixture at 0° C. for 10 minutes, 17.5 ml (28 mmol) of a hexane solution (1.6 M) of n-butyllithium was dripped therein to dissolve the precipitate and the mixture was further stirred at 0° C. for 20 minutes. To the obtained pale yellow solution was dripped 4.0 g (26 mmol) of 4-vinylbenzyl chloride and the reaction mixture was warmed back to room temperature and stirred for 20 minutes. Then, dilute hydrochloric acid was added thereto to render the water layer acidic. The organic layer was washed with saturated sodium chloride solution and dried over magnesium sulfate, and the solvent was distilled off by using a rotary evaporator. The obtained reaction mixture was charged in a silica gel column and developed with a mixed solvent of hexane/dichloromethane (1:1 (by volume)) to separate a main product. Distilling off the solvent from the obtained solution afforded 3.0 g (14 mmol) of the objective 6-(4-vinylphenyl)-2,4-hexanedione as a brown liquid. Yield was 56%. Identification was performed by elementary analysis of C and H, and 1H-NMR.
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
17.5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
4 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
hexane dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
Quantity
1 mL
Type
solvent
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH2:6][C:7](=[O:9])[CH3:8])(=[O:5])[CH3:4].CCCCCC.C([Li])CCC.[CH:21]([C:23]1[CH:30]=[CH:29][C:26]([CH2:27]Cl)=[CH:25][CH:24]=1)=[CH2:22].Cl>CCCCCC.ClCCl.O.CN(C)P(=O)(N(C)C)N(C)C.O1CCCC1>[CH:21]([C:23]1[CH:30]=[CH:29][C:26]([CH2:27][CH2:8][C:7](=[O:9])[CH2:6][C:3](=[O:5])[CH3:4])=[CH:25][CH:24]=1)=[CH2:22] |f:0.1,7.8|

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O
Step Five
Name
Quantity
17.5 mL
Type
reactant
Smiles
CCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Seven
Name
Quantity
4 g
Type
reactant
Smiles
C(=C)C1=CC=C(CCl)C=C1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Nine
Name
hexane dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.ClCCl
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eleven
Name
Quantity
1 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring the mixture at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to produce colorless precipitate
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate
STIRRING
Type
STIRRING
Details
the mixture was further stirred at 0° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed back to room temperature
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The obtained reaction mixture
ADDITION
Type
ADDITION
Details
was charged in a silica gel column
CUSTOM
Type
CUSTOM
Details
to separate a main product
DISTILLATION
Type
DISTILLATION
Details
Distilling off the solvent from the obtained solution

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=C)C1=CC=C(C=C1)CCC(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14 mmol
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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